5-Methyl-octahydropentalen-2-one
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Overview
Description
5-Methyl-octahydropentalen-2-one is an organic compound with the molecular formula C10H16O It is a derivative of octahydropentalen-2-one, where a methyl group is attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-octahydropentalen-2-one typically involves the hydrogenation of 5-Methyl-pentalen-2-one. The process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure complete hydrogenation without over-reduction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-octahydropentalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Various catalysts and specific conditions depending on the desired substitution
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Varied products depending on the substituents introduced
Scientific Research Applications
5-Methyl-octahydropentalen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-octahydropentalen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Octahydropentalen-2-one: The parent compound without the methyl group.
5-Ethyl-octahydropentalen-2-one: A similar compound with an ethyl group instead of a methyl group.
5-Propyl-octahydropentalen-2-one: A similar compound with a propyl group.
Uniqueness
5-Methyl-octahydropentalen-2-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This structural modification can lead to differences in its behavior in chemical reactions and its interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
5-methyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-6-2-7-4-9(10)5-8(7)3-6/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROCYYQQBCZWAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CC(=O)CC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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